An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin
An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin, a key derivative in supramolecular chemistry and pharmaceutical sciences. We will delve into its precise molecular architecture, the stereochemical nuances that govern its function, and the analytical methodologies required for its definitive characterization.
Foundational Concepts: Understanding the Gamma-Cyclodextrin Scaffold
Cyclodextrins (CDs) are a family of cyclic oligosaccharides derived from starch, composed of α-1,4-linked D-glucopyranose units.[1] Their structure forms a truncated cone with a hydrophilic exterior and a hydrophobic internal cavity.[2] This unique topology allows them to encapsulate a wide variety of "guest" molecules, enhancing their solubility, stability, and bioavailability, which is of particular interest in drug delivery.[3][4]
The three most common native cyclodextrins are α-, β-, and γ-cyclodextrin, containing six, seven, and eight glucose units, respectively.[2] This guide focuses on gamma-cyclodextrin (γ-CD) , which possesses the largest cavity of the native CDs (7.5-8.3 Å in diameter) and the highest aqueous solubility (~23 g/100 mL at 25 °C).[3] Its larger, more flexible structure makes it a versatile host for a broad range of guest molecules.[1][5]
Table 1: Key Properties of Native Cyclodextrins
| Property | α-Cyclodextrin | β-Cyclodextrin | γ-Cyclodextrin |
| Number of Glucose Units | 6 | 7 | 8 |
| Cavity Diameter (Å) | 4.7 - 5.3 | 6.0 - 6.5 | 7.5 - 8.3 |
| Aqueous Solubility (g/100mL) | ~14.5 | ~1.85 | ~23.2 |
Nomenclature and Stereochemistry of the Amino-Derivative
The nomenclature "3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin" describes a highly specific modification of the γ-CD macrocycle.
-
"gamma-cyclodextrin" : The core is an eight-membered glucose ring.
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"3A-" : This indicates that the modification occurs on a single, specific glucose unit, designated as "A".
-
"-Amino-" : An -NH2 group is present.
-
"-3-deoxy-" : The amino group replaces the hydroxyl (-OH) group at the C3 position of the glucose unit. The "deoxy" signifies the removal of the original hydroxyl oxygen.
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"(2AS,3AS)" : This is the critical stereochemical descriptor. It defines the specific spatial arrangement at the C2 and C3 carbons of the modified glucose unit. The substitution of the 3-hydroxyl group with an amino group via an SN2 reaction mechanism results in an inversion of stereochemistry at the C3 position, leading to an altro configuration.[6] This precise stereocontrol is paramount as it dictates the orientation of the amino group and, consequently, its interaction with guest molecules and biological systems.
The presence of the cationic amino group at the C3 position on the wider, secondary face of the cyclodextrin significantly alters the parent molecule's properties. It introduces a site for pH-dependent interactions and improves complexation with anionic drugs.[3]
Stereoselective Synthesis: A Validated Protocol
The synthesis of 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin requires a multi-step, stereocontrolled approach to ensure substitution occurs at the desired C3 position with the correct stereochemical outcome. A common and reliable pathway involves the activation of the C3 hydroxyl group, followed by nucleophilic substitution.[6]
Experimental Protocol: A Self-Validating Synthesis Workflow
This protocol is adapted from established methodologies for the selective modification of cyclodextrins.[5][7][8]
Step 1: Selective Activation of the C3-Hydroxyl Group
-
Rationale: To achieve selective substitution at C3, it must be converted into a better leaving group. This is often accomplished through a two-step process involving the formation of a cyclic anhydro intermediate. A common precursor is 2-tosyl-γ-cyclodextrin.[7]
-
Dissolve γ-cyclodextrin in an appropriate solvent like DMF.
-
Add p-toluenesulfonyl imidazole to selectively react with the C2-hydroxyl group under controlled conditions.
-
Purify the resulting 2-O-tosyl-γ-cyclodextrin intermediate using reverse-phase chromatography.
Step 2: Formation of the Anhydro Intermediate
-
Rationale: Treatment with a base will cause the C3-alkoxide to displace the tosylate at C2, forming a strained 2,3-anhydro (epoxide) intermediate. This epoxide is key to introducing the new functionality at the C3 position with inverted stereochemistry.
-
Treat the purified 2-O-tosyl-γ-cyclodextrin with a base such as sodium carbonate (Na2CO3) in an aqueous solution.
-
Stir at room temperature to facilitate the intramolecular cyclization to form the 2,3-anhydro-γ-cyclodextrin.
Step 3: Nucleophilic Ring-Opening with Ammonia
-
Rationale: The epoxide is highly susceptible to nucleophilic attack. The use of ammonia (NH3) as the nucleophile will open the ring, preferentially attacking the C3 position. This SN2 attack occurs from the opposite face, resulting in the inversion of stereochemistry and yielding the desired altro configuration, which corresponds to the (2AS, 3AS) designation.[6]
-
React the anhydro intermediate with a concentrated aqueous solution of ammonia.
-
The reaction proceeds to open the epoxide ring, forming the 3-amino-3-deoxy product.
Step 4: Purification and Characterization
-
Rationale: Rigorous purification is essential to remove any unreacted starting materials, byproducts, or regioisomers.
-
Purify the final product using techniques such as ion-exchange chromatography followed by reverse-phase HPLC.
-
Confirm the structure and purity using the analytical methods detailed in the following section.
Synthesis and Verification Workflow Diagram
Caption: Stereoselective synthesis and analytical validation workflow.
Structural Elucidation: A Multi-Technique Approach
The definitive confirmation of the molecular structure and stereochemistry of 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin relies on a combination of advanced analytical techniques.
Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight and elemental composition.
-
Methodology: High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), is used to obtain a precise mass measurement.
-
Expected Result: The protonated molecule [M+H]+ should yield a mass-to-charge ratio (m/z) that corresponds to the calculated exact mass of C48H80NO39. Successful HRMS analysis confirms that the amination reaction has occurred.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To determine the precise connectivity of atoms and the stereochemical configuration. NMR is the most powerful tool for structural elucidation in solution.[9][10]
-
Key Experiments & Expected Observations:
-
¹H NMR: The introduction of the amino group at the C3 position causes characteristic shifts in the signals of the protons on the modified glucose unit (H1', H2', H3', etc.) compared to the other seven unmodified units. The H3' proton signal will be significantly shifted upfield.[11]
-
¹³C NMR: The C3' carbon signal will show a significant upfield shift due to the attachment of the nitrogen atom instead of oxygen. New signals may also appear if a salt form is present.[5]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals of the modified glucose unit.
-
COSY (Correlation Spectroscopy) will establish the H-H coupling network within the modified glucose ring.
-
HSQC (Heteronuclear Single Quantum Coherence) will correlate each proton to its directly attached carbon, confirming the identity of C3' and H3'.
-
HMBC (Heteronuclear Multiple Bond Correlation) can show long-range correlations, for instance, from H1' to C4' of the adjacent glucose unit, confirming the integrity of the macrocycle.
-
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment is particularly valuable for confirming the spatial proximity of protons, which can help verify the stereochemistry and the conformation of the modified unit relative to its neighbors.[12]
-
Table 2: Representative NMR Data for Amino-Substituted Cyclodextrins
| Nucleus | Unmodified Glucose Unit (δ, ppm) | Modified Glucose Unit (H/C at Substituted Position) (δ, ppm) | Rationale for Shift |
| ¹H (H3) | ~3.8 - 4.0 | Shifted significantly (e.g., ~3.2 - 3.5) | Change in electronic environment due to C-N vs. C-O bond. |
| ¹³C (C3) | ~72 - 74 | Shifted significantly upfield (e.g., ~50 - 55) | Direct attachment of less electronegative Nitrogen atom. |
| ¹³C (C2, C4) | ~71 - 73 | Minor shifts observed | Change in stereochemistry and electronic environment at adjacent C3. |
| Note: Exact chemical shifts are dependent on solvent, pH, and temperature. |
X-ray Crystallography
-
Purpose: To provide unambiguous, solid-state proof of the molecular structure and stereochemistry.
-
Methodology: This technique involves growing a single crystal of the compound and analyzing its diffraction pattern when exposed to X-rays.[13] While obtaining suitable crystals for modified cyclodextrins can be challenging, a successful crystal structure provides the ultimate validation of the (2AS,3AS) configuration.[14]
-
Expected Result: The resulting electron density map would reveal the precise coordinates of every atom in the molecule, confirming the location of the amino group at the C3 position and its stereochemical orientation relative to the C2 hydroxyl group.
Analytical Verification Workflow
Caption: A multi-tiered analytical approach for structural validation.
Applications in Drug Development
The specific structure of 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin makes it a valuable tool in pharmaceutical development.
-
Enhanced Solubility of Anionic Drugs: The positively charged amino group (at physiological pH) can form ionic interactions with anionic drug molecules, leading to stronger binding and improved solubilization compared to native γ-CD.[3]
-
Targeted Delivery: The primary amine serves as a chemical handle for conjugation. It can be covalently linked to targeting ligands, polymers (like PEG), or other functional moieties to create sophisticated drug delivery systems.[15]
-
pH-Responsive Systems: The pKa of the amino group allows for the design of drug delivery systems that release their payload in response to changes in pH, such as the acidic environment of tumors or endosomes.[15]
-
Chiral Recognition: Modified cyclodextrins are widely used as chiral selectors in separation sciences (e.g., capillary electrophoresis) to resolve enantiomers of racemic drugs. The specific stereochemistry of the amino-CD is critical for this enantioselective recognition.[16]
Conclusion
The molecular structure and stereochemistry of 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin are defined by the selective placement of an amino group at the C3 position of a single glucose unit with an inverted, altro configuration. This precise architecture is achieved through stereocontrolled synthesis and must be validated by a rigorous combination of analytical techniques, primarily high-resolution mass spectrometry and multi-dimensional NMR spectroscopy. The resulting cationic, functionalized macrocycle offers significant advantages for drug delivery, enhancing drug solubility, enabling targeted conjugation, and facilitating the development of stimuli-responsive formulations. A thorough understanding of its structure is the foundation for its rational application in advanced pharmaceutical sciences.
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- Various Authors. (n.d.). 1 H-NMR spectra of the natural cyclodextrins (298 K; 500 MHz; D 2 O).
- Various Authors. (2025). Nuclear Magnetic Resonance Spectroscopic and Thermodynamic Characterization of Hydroxypropyl-cyclodextrin Inclusion Complexes with Bioactive Molecules. American Chemical Society.
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